molecular formula C21H25Cl2N5O3 B2985263 7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 868146-65-0

7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2985263
CAS RN: 868146-65-0
M. Wt: 466.36
InChI Key: QJFSCGKIRDNLJJ-UHFFFAOYSA-N
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Description

7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25Cl2N5O3 and its molecular weight is 466.36. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on structurally similar compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline and 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, demonstrates the detailed analysis of crystal structures. These studies reveal the typical geometry of purine fused-ring systems, the conformation of aminoalkyl side chains, and how molecules are linked in the crystal through hydrogen bonds. Such analyses are fundamental for understanding the interaction patterns that may influence the biological activity of compounds (Karczmarzyk et al., 1997).

Cardiovascular and Antiarrhythmic Activity

Studies on derivatives of purine-2,6-dione, such as those analyzing the cardiovascular and antiarrhythmic activities of new 8-alkylamino substituted derivatives, shed light on the potential therapeutic applications of structurally similar compounds. These investigations explore the electrocardiographic, antiarrhythmic, and hypotensive activities, alongside adrenoreceptor affinities, highlighting the promise of purine derivatives in developing cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Neuropharmacological Potential

Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents indicates the potential of these compounds in neuropharmacology, particularly as ligands for serotonin receptors with anxiolytic and antidepressant properties. Such studies are crucial for developing new treatments for psychiatric disorders, showcasing the therapeutic versatility of purine derivatives (Chłoń-Rzepa et al., 2013).

Synthesis and Modification Techniques

The synthesis and modification of purine derivatives, including methods to introduce specific functional groups or substituents, are essential for expanding the utility of these compounds in scientific research. Studies detailing novel synthetic routes or modifications can provide valuable insights into the design and development of new compounds with enhanced or targeted properties (Yin et al., 2008).

properties

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N5O3/c1-12-8-27(9-13(2)31-12)11-17-24-19-18(20(29)26(4)21(30)25(19)3)28(17)10-14-15(22)6-5-7-16(14)23/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFSCGKIRDNLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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